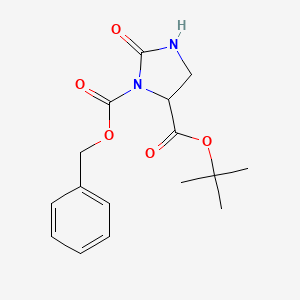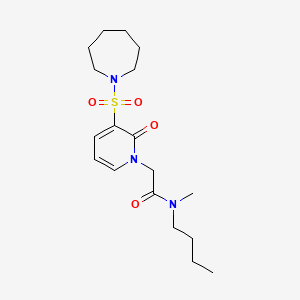
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate ester and an acetamido group linked to a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl acetic acid. This can be achieved through the reaction of succinic anhydride with glycine, followed by cyclization.
Acylation Reaction: The pyrrolidinone derivative is then acylated with 2-amino-3-carboxylthiophene under appropriate conditions to form the intermediate compound.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding carboxylic acid, and the amide can be converted to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.
Substitution: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The presence of the pyrrolidinone and thiophene rings suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit bioactivity against various diseases. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The pyrrolidinone moiety could mimic natural substrates of enzymes, while the thiophene ring could provide additional binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is unique due to the combination of the thiophene ring and the pyrrolidinone moiety. This combination provides distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-19-12(18)7-4-5-20-11(7)13-8(15)6-14-9(16)2-3-10(14)17/h4-5H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLGFSAGLPGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)
![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)

![2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2409000.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)


